(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine)
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Overview
Description
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a pentane backbone with two di-p-tolylphosphine groups attached at the 2 and 4 positions, both in the R configuration.
Preparation Methods
The synthesis of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) typically involves the reaction of a suitable chiral precursor with di-p-tolylphosphine. One common method is the asymmetric hydrogenation of a prochiral substrate using a chiral catalyst, followed by the introduction of the di-p-tolylphosphine groups under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The phosphine groups can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include transition metal complexes, oxidizing agents, and reducing agents. Major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) involves its ability to coordinate with transition metals, forming stable complexes that can facilitate various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis. The molecular targets and pathways involved include the coordination of the phosphine groups with metal centers, leading to the activation of substrates and the formation of desired products.
Comparison with Similar Compounds
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) can be compared with other chiral phosphine ligands such as:
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Known for its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Used in the synthesis of enantiomerically pure compounds.
DuPhos (1,2-Bis(2,5-dimethylphospholano)benzene): Employed in various asymmetric catalytic processes. The uniqueness of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) lies in its specific chiral configuration and its ability to form highly selective catalytic complexes.
Properties
Molecular Formula |
C33H38P2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(2R,4R)-4-bis(4-methylphenyl)phosphanylpentan-2-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-24-7-15-30(16-8-24)34(31-17-9-25(2)10-18-31)28(5)23-29(6)35(32-19-11-26(3)12-20-32)33-21-13-27(4)14-22-33/h7-22,28-29H,23H2,1-6H3/t28-,29-/m1/s1 |
InChI Key |
ZHIOKCFUZLQANC-FQLXRVMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)[C@H](C)C[C@@H](C)P(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C(C)CC(C)P(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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